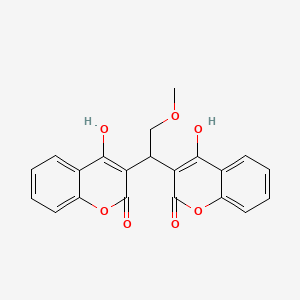
Coumetarol
Übersicht
Beschreibung
Coumetarol ist eine synthetische organische Verbindung, die für ihre gerinnungshemmende Eigenschaften bekannt ist. Es wirkt als Vitamin-K-Antagonist, wodurch es die Bildung von Blutgerinnseln wirksam verhindert.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von 4-Hydroxycumarin mit 2-Methoxyacetophenon unter sauren Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie p-Toluolsulfonsäure und wird in einem Lösungsmittel wie Ethanol durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Coumetarol can be synthesized through various chemical routes. One common method involves the condensation of 4-hydroxycoumarin with 2-methoxyacetophenone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Coumetarol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise unterschiedliche biologische Aktivitäten haben.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, wodurch sich möglicherweise seine pharmakologischen Eigenschaften ändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zu Hydroxycumarinderivaten führen, während die Reduktion Dihydroxycumarinverbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Coumetarol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zu gerinnungshemmenden Mechanismen und der Synthese verwandter Verbindungen verwendet.
Biologie: this compound wird in der Forschung zu Blutgerinnungswegen und der Entwicklung neuer gerinnungshemmender Medikamente eingesetzt.
Medizin: Seine primäre Anwendung liegt in der Behandlung und Vorbeugung von thromboembolischen Erkrankungen wie tiefer Beinvenenthrombose und Lungenembolie.
Industrie: This compound wird bei der Herstellung von gerinnungshemmenden Rodentiziden und anderen verwandten Produkten verwendet .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Vitamin-K-Epoxid-Reduktase hemmt. Diese Hemmung verhindert die Umwandlung von Vitamin-K-Epoxid in seine aktive Form, die für die Synthese der Gerinnungsfaktoren II, VII, IX und X unerlässlich ist. Infolgedessen wird die Gerinnungsfähigkeit des Blutes deutlich reduziert, was this compound zu einem wirksamen Gerinnungshemmer macht .
Wirkmechanismus
Coumetarol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the blood’s ability to clot is significantly reduced, making this compound an effective anticoagulant .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Warfarin: Ein weiterer bekannter Vitamin-K-Antagonist mit ähnlichen gerinnungshemmenden Eigenschaften.
Dicumarol: Ein natürlich vorkommender Gerinnungshemmer, der auch die Vitamin-K-Epoxid-Reduktase hemmt.
Coumestrol: Ein Phytoöstrogen mit einigen strukturellen Ähnlichkeiten zu Coumetarol, aber unterschiedlichen biologischen Aktivitäten
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen chemischen Struktur, die es ihm ermöglicht, als potenter Vitamin-K-Antagonist zu wirken. Seine synthetische Herkunft bietet auch Möglichkeiten für strukturelle Modifikationen, um seine Wirksamkeit zu verbessern und Nebenwirkungen im Vergleich zu natürlich vorkommenden Gerinnungshemmern zu reduzieren .
Eigenschaften
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCJFFQZPGTGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195902 | |
| Record name | Coumetarol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4366-18-1 | |
| Record name | Coumetarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4366-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumetarol [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004366181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumetarol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumetarol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMETAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO1VQB3SPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing new synthesis methods for compounds like Coumetarol?
A1: this compound belongs to a class of compounds called methylene bridged biscoumarins, which have known applications as oral anticoagulants for treating thromboembolic disorders [, ]. Developing new synthesis methods is crucial for several reasons:
Q2: What are the limitations of existing synthesis methods for this compound as highlighted in the research?
A2: The research points out specific drawbacks of previous methods:
- Limited Generality: One method, involving the condensation of 4-hydroxycoumarin with formaldehyde in a basic aqueous solution, lacks general applicability [, ]. This suggests it might not be suitable for synthesizing a wide range of structurally diverse biscoumarins.
- Restricted Product Scope: Another approach, employing electrochemical oxidation followed by the Knoevenagel reaction, is primarily effective in producing methylene bridged bispyrone derivatives [, ]. This limits its use in creating the desired range of biscoumarin structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
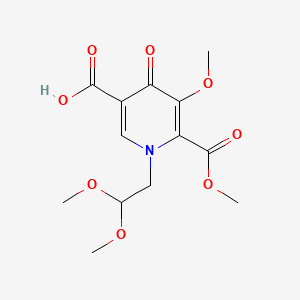
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
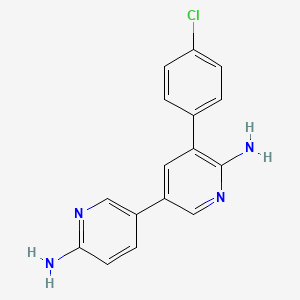
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
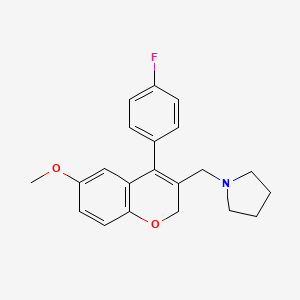
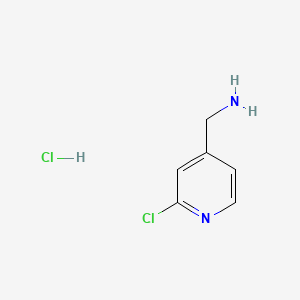


![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)
